molecular formula C26H26FN5O3 B2601423 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 923250-95-7

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2601423
CAS No.: 923250-95-7
M. Wt: 475.524
InChI Key: RCOWAHGNQJLHAW-UHFFFAOYSA-N
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Description

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex heterocyclic compound It features a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure combining pyrazole and pyridine rings

Preparation Methods

The synthesis of 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves multiple stepsReaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate coupling reactions . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-c]pyridine derivatives, such as:

Biological Activity

The compound 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological properties based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C26H26FN5O2C_{26}H_{26}FN_{5}O_{2} with a molecular weight of 445.51 g/mol. The presence of the fluorophenyl and piperazine moieties contributes to its unique pharmacological profile.

PropertyValue
Molecular FormulaC26H26FN5O2
Molecular Weight445.51 g/mol
IUPAC NameThis compound
CAS Number923178-95-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo Core : Cyclization reactions using appropriate precursors.
  • Substitution Reactions : Introduction of phenyl and methoxyethyl groups via nucleophilic substitution.
  • Piperazine Attachment : Nucleophilic substitution to attach the piperazine ring.

Antitumor Activity

Research indicates that compounds similar to this pyrazolo derivative exhibit significant antitumor activity. For instance, studies have shown that derivatives containing piperazine moieties can inhibit cancer cell lines effectively, with some compounds achieving inhibition rates up to 99% against CDC25B at concentrations as low as 20 µg/mL .

Monoamine Oxidase Inhibition

The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an important enzyme in neurochemistry. Certain derivatives have shown selective inhibition of MAO-B with IC50 values as low as 0.013 µM, indicating potential for treating neurodegenerative disorders such as Alzheimer's disease .

Tyrosinase Inhibition

Another area of interest is the compound's ability to inhibit tyrosinase, an enzyme involved in melanin production. Compounds with similar structures have been reported to exhibit competitive inhibition against tyrosinase from Agaricus bisporus, showing IC50 values significantly lower than traditional inhibitors like kojic acid .

Case Studies and Research Findings

  • Antitumor Studies : A study synthesized various piperazine derivatives and tested their cytotoxicity against leukemia cell lines (HL-60). Some compounds showed promising results with inhibition rates exceeding 54% at certain concentrations .
  • Neuroprotective Studies : Research focused on the MAO inhibitory activity of related compounds demonstrated that selective MAO-B inhibitors could protect neuronal cells from oxidative stress-induced damage, suggesting a therapeutic role in neuroprotection .
  • Skin Lightening Agents : The exploration of tyrosinase inhibitors has led to the identification of compounds that can reduce hyperpigmentation without cytotoxic effects on healthy cells, indicating potential applications in cosmetic formulations .

Properties

IUPAC Name

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O3/c1-35-16-15-29-17-22(24-23(18-29)26(34)32(28-24)21-5-3-2-4-6-21)25(33)31-13-11-30(12-14-31)20-9-7-19(27)8-10-20/h2-10,17-18H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOWAHGNQJLHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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